![molecular formula C13H17N5 B2922096 8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034375-06-7](/img/structure/B2922096.png)
8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a useful research compound. Its molecular formula is C13H17N5 and its molecular weight is 243.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.
Mode of Action
This compound acts as a kinase inhibitor, interacting with its targets and causing changes in their activity . It binds to the active site of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . It can also affect the MAPK/ERK pathway, which regulates cell division . By inhibiting these pathways, the compound can disrupt the growth and proliferation of cells.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability would need to be further studied.
Result of Action
The result of the compound’s action is the disruption of cell signaling pathways, leading to the inhibition of cell growth and division . This can result in the death of rapidly dividing cells, such as cancer cells . Therefore, this compound has potential as an anticancer agent.
生化分析
Biochemical Properties
8-Ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is known to interact with various enzymes and proteins . For instance, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . Furthermore, derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to suppress the proliferation of a panel of human cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has strong binding affinity with Threonine Tyrosine Kinase (TTK), inhibiting its kinase activity . This leads to chromosome missegregation and aneuploidy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
属性
IUPAC Name |
8-ethyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-18-11(14)6-5-10-12(15-9-16-13(10)18)17-7-3-4-8-17/h5-6,9,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJKRMNNUKEGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
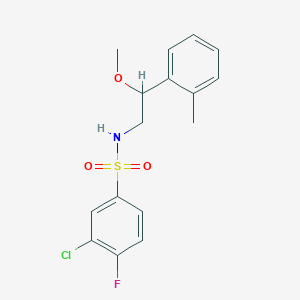
![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2922020.png)
![1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2922021.png)
![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)
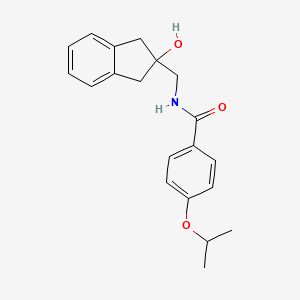
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2922025.png)
![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)
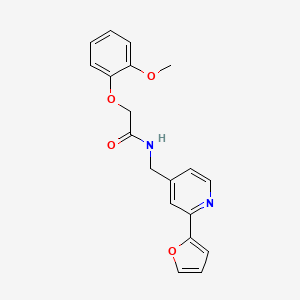
![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)
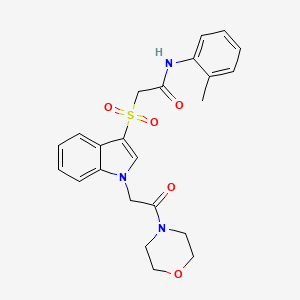
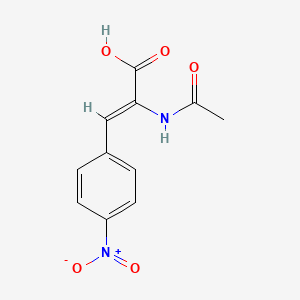
![(E)-4-(Dimethylamino)-N-[(2S,3R)-6-oxo-2-(1,2,5-trimethylpyrrol-3-yl)piperidin-3-yl]but-2-enamide](/img/structure/B2922032.png)
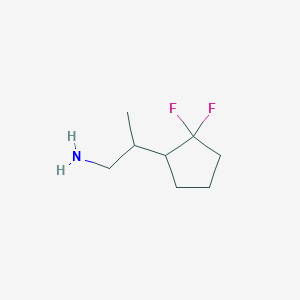
![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)
